4-(Pyrrolidin-3-yl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC18119920
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16ClNO2 |
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Molecular Weight | 193.67 g/mol |
IUPAC Name | 4-pyrrolidin-3-ylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H |
Standard InChI Key | XVTWRMUFCAHQJH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1CCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride is C₉H₁₈ClNO₂, derived from the parent acid (C₉H₁₇NO₂) and hydrochloric acid. The compound features:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
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A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the pyrrolidine’s 3-position.
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A hydrochloride salt formed via protonation of the pyrrolidine’s nitrogen atom .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 231.70 g/mol | Calculated |
SMILES | OC(=O)CCCC1CCNC1.Cl | Derived |
Solubility | Likely soluble in polar solvents | Analog |
pKa (amine) | ~10–11 (estimated) | Literature |
The hydrochloride salt enhances solubility in aqueous media, a critical feature for pharmaceutical formulations .
Synthetic Pathways and Optimization
Synthesis from Aminohydroxybutyric Acid
A patent describing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride offers a relevant analog. The process involves:
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Esterification: Aminohydroxybutyric acid (IV) is esterified with methanol and acetyl chloride to form a methyl ester intermediate.
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Cyclization: The ester undergoes lactam formation under acidic conditions.
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Reduction: Sodium borohydride reduces the lactam to pyrrolidin-3-ol.
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Salt Formation: Treatment with HCl yields the hydrochloride salt.
For 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, a similar approach could involve:
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Step 1: Esterification of 4-aminobutanoic acid to protect the carboxylic acid group.
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Step 2: Cyclization to form the pyrrolidine ring via intramolecular amidation.
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Step 3: Hydrolysis of the ester to regenerate the carboxylic acid.
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Step 4: Salt formation with HCl.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Est.) |
---|---|---|
1 | Methanol, H₂SO₄, reflux | 85% |
2 | AcCl, diglyme, 80°C | 70% |
3 | NaOH (aq), RT | 90% |
4 | HCl (g), diethyl ether | 95% |
Key challenges include controlling stereochemistry and minimizing side reactions during cyclization .
Pharmaceutical and Industrial Applications
Role in API Synthesis
Pyrrolidine derivatives are pivotal in drug design due to their conformational rigidity and bioavailability. For example:
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Larotrectinib: A TRK inhibitor using (3S)-pyrrolidin-3-ol hydrochloride as an intermediate .
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Brivaracetam: An antiepileptic drug synthesized via enzymatic resolution of pyrrolidine-containing precursors .
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride could serve as:
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A chiral building block for neuraminidase inhibitors.
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A ligand in asymmetric catalysis.
Table 3: Comparative Analysis of Pyrrolidine-Based APIs
Analytical Characterization and Quality Control
Spectroscopic Methods
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure material.
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Biological Screening: Evaluating kinase inhibition or antimicrobial activity.
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Formulation Studies: Optimizing salt forms for enhanced bioavailability.
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